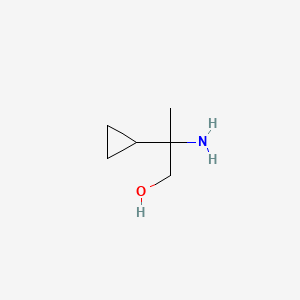
2-Amino-2-cyclopropylpropan-1-ol
Vue d'ensemble
Description
2-Amino-2-cyclopropylpropan-1-ol is a chemical compound with the CAS Number 1184403-67-5 . It has a molecular weight of 115.18 and is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-2-cyclopropyl-1-propanol . The InChI code is 1S/C6H13NO/c1-6(7,4-8)5-2-3-5/h5,8H,2-4,7H2,1H3 . The InChI key is WDHUVSBQEHYCBZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Amino-2-cyclopropylpropan-1-ol is a colourless oil . It has a molecular weight of 115.17 . It is slightly soluble in DMSO and methanol .Applications De Recherche Scientifique
Synthesis of Peptidomimetics and Triazoles
The utility of "2-Amino-2-cyclopropylpropan-1-ol" and its derivatives in the synthesis of peptidomimetics is highlighted by Tornøe et al. (2002), who reported a regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This methodology facilitates the integration of amino alcohol derivatives into peptides, enhancing their structural diversity and potential biological activity (Tornøe, Christensen, & Meldal, 2002).
Antimalarial Activity
D’hooghe et al. (2011) synthesized a variety of 2-amino-3-arylpropan-1-ols, showcasing their potential in developing antimalarial agents. These compounds, following further functionalization, exhibited moderate antimalarial activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum, suggesting the applicability of cyclopropyl amino alcohols in medicinal chemistry for targeting malaria (D’hooghe et al., 2011).
Biofuel Production
The modification of metabolic pathways in Escherichia coli for biofuel production has been demonstrated by Bastian et al. (2011). They engineered enzymes for an NADH-dependent pathway enabling anaerobic 2-methylpropan-1-ol (isobutanol) production at theoretical yield. This study illustrates the potential of utilizing amino alcohol derivatives in bioengineering to achieve sustainable biofuel production (Bastian et al., 2011).
Gene Delivery
Nakamura and Isobe (2010) explored the chemistry of cyclopropanes and fullerenes, leading to the development of a novel gene delivery protocol using tailor-designed amino fullerenes. This approach demonstrates the potential of cyclopropyl amino alcohols in facilitating efficient and selective gene delivery, marking a significant advancement in gene therapy techniques (Nakamura & Isobe, 2010).
Antifungal Compounds
Zambrano-Huerta et al. (2019) synthesized 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives from 1-aryl-1,3-diazidopropan-2-ol derivatives and demonstrated their high activity against Candida spp. strains. This work highlights the potential of cyclopropyl amino alcohols in the development of novel antifungal agents, offering a promising direction for new therapeutic options (Zambrano-Huerta et al., 2019).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms . The hazard statements associated with it are H227, H315, H318, and H335 . The precautionary statements are P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propriétés
IUPAC Name |
2-amino-2-cyclopropylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(7,4-8)5-2-3-5/h5,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHUVSBQEHYCBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-cyclopropylpropan-1-ol | |
CAS RN |
1184403-67-5 | |
| Record name | 2-amino-2-cyclopropylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanamine](/img/structure/B1526408.png)
![N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B1526411.png)


![4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one](/img/structure/B1526414.png)





